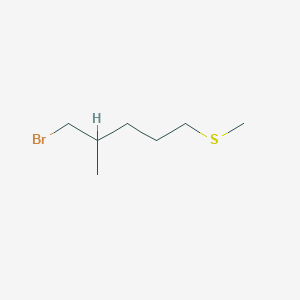

1-Bromo-2-methyl-5-(methylsulfanyl)pentane

Description

1-Bromo-2-methyl-5-(methylsulfanyl)pentane is a halogenated organic compound with the molecular formula C₇H₁₅BrS. Its structure features a pentane backbone substituted with a bromine atom at position 1, a methyl group at position 2, and a methylsulfanyl (SMe) group at position 5. This combination of substituents imparts unique physical and chemical properties:

- Bromine: A heavy halogen with high polarizability, making it a strong leaving group in nucleophilic substitution (SN2) reactions.

- Methylsulfanyl at C5: A moderately polar sulfur-containing group that may enhance solubility in organic solvents and participate in oxidation or nucleophilic substitution reactions .

This compound is structurally complex compared to simpler bromoalkanes, with applications in organic synthesis, particularly in constructing sulfur-containing molecules or branched hydrocarbons.

Properties

Molecular Formula |

C7H15BrS |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

1-bromo-2-methyl-5-methylsulfanylpentane |

InChI |

InChI=1S/C7H15BrS/c1-7(6-8)4-3-5-9-2/h7H,3-6H2,1-2H3 |

InChI Key |

RPCVTKSRQWRKOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCSC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-5-(methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the bromination of 2-methyl-5-(methylsulfanyl)pentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyl-5-(methylsulfanyl)pentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Major Products:

Substitution: 2-Methyl-5-(methylsulfanyl)pentanol.

Elimination: 2-Methyl-5-(methylsulfanyl)pentene.

Oxidation: 1-Bromo-2-methyl-5-(methylsulfinyl)pentane or 1-Bromo-2-methyl-5-(methylsulfonyl)pentane.

Scientific Research Applications

1-Bromo-2-methyl-5-(methylsulfanyl)pentane is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions involving halogenated alkanes.

Medicine: It may be explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-5-(methylsulfanyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methylsulfanyl group can undergo oxidation, altering the compound’s reactivity and properties. These reactions are mediated by the molecular targets and pathways involved, such as nucleophilic attack on the carbon-bromine bond or electrophilic addition to the sulfur atom.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Physical Properties

- Boiling Points and Solubility: The bromine atom in this compound increases molecular weight and polarity compared to non-halogenated analogs, raising its boiling point relative to 2-methyl-5-(methylsulfanyl)pentane. However, the methyl group at C2 introduces branching, which typically reduces boiling points compared to straight-chain isomers like 1-bromopentane . The SMe group enhances solubility in moderately polar solvents (e.g., dichloromethane or diethyl ether) compared to purely non-polar bromoalkanes. This aligns with findings in solvent extraction studies, where sulfur-containing compounds show varied solubility depending on solvent polarity .

Table 2: Inferred Physical Properties

Chemical Reactivity

Nucleophilic Substitution :

- The bromine atom in this compound is the primary site for SN2 reactions. However, steric hindrance from the C2 methyl group may slow SN2 kinetics, favoring elimination (E2) under basic conditions. This contrasts with 1-bromopentane, which undergoes efficient SN2 due to its linear structure .

- The methylsulfanyl group at C5 is less reactive than bromine but can participate in oxidation reactions (e.g., forming sulfoxides) or act as a weak leaving group in specialized conditions, as seen in triazine derivatives .

Comparison with Chlorinated Analogs :

Functional Group Interplay :

- Berteroin’s isothiocyanate group (NCS) is highly electrophilic, reacting with amines or thiols, whereas the bromine in the target compound is more suited for alkylation or cross-coupling reactions .

Biological Activity

1-Bromo-2-methyl-5-(methylsulfanyl)pentane is an organobromine compound with potential applications in various biological contexts. Its structure includes a bromine atom, a methyl group, and a methylsulfanyl group, which may influence its biological activity. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential applications in pharmacology and toxicology.

- Molecular Formula : C₆H₁₃BrS

- Molecular Weight : 195.15 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the alkylation of 2-methyl-5-(methylsulfanyl)pentane with bromine in a suitable solvent under controlled conditions. The reaction can be optimized to enhance yield and purity.

Antimicrobial Activity

Research indicates that organobromine compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : A study evaluated the antimicrobial effects of various organobromine compounds, including derivatives similar to this compound. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that the bromine substituent plays a crucial role in enhancing antimicrobial activity .

Cytotoxicity

Cytotoxic effects of this compound were investigated in vitro using several cancer cell lines:

- Case Study : In a study involving human lung cancer cells (A549), the compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Antioxidant Activity

The antioxidant properties of sulfur-containing compounds have been well-documented:

- Research Insights : A kinetic study highlighted that sulfur analogues, including those related to this compound, exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models . This suggests a dual role in both antimicrobial and protective cellular functions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, potentially modifying biological targets such as proteins or nucleic acids.

- Reactive Oxygen Species (ROS) Generation : The methylsulfanyl group may contribute to ROS generation, leading to oxidative damage in target cells.

- Apoptotic Pathways Activation : Evidence suggests that this compound can activate apoptotic pathways, leading to programmed cell death in cancerous cells .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare its activity with other similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | 20 µM | High |

| 1-Bromohexane | Low | >100 µM | Moderate |

| Methylsulfanylpentane | Moderate | 30 µM | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.